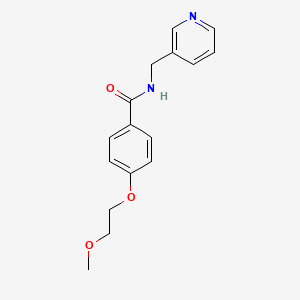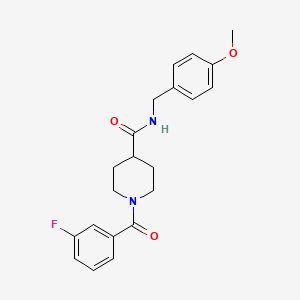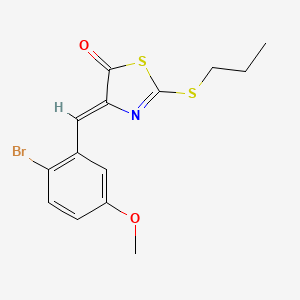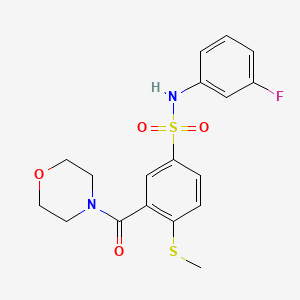
4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide
Vue d'ensemble
Description
4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of dopamine in the brain.
Mécanisme D'action
4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide is converted to its active metabolite, MPP+, by the enzyme MAO-B. MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in Parkinson's-like symptoms such as tremors, rigidity, and bradykinesia. 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide also causes oxidative stress, inflammation, and apoptosis in dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide is a valuable tool for studying the pathophysiology of Parkinson's disease and testing new treatments for the disease. However, 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide-induced neurotoxicity is not a perfect model of Parkinson's disease, as it does not replicate all the features of the disease. Also, the dose and route of administration of 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide can affect the severity and pattern of neurotoxicity.
Orientations Futures
Future research on 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide should focus on developing more specific and selective MAO-B inhibitors that do not cause neurotoxicity. Also, the use of 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide in combination with other neurotoxins or genetic manipulations may help to better replicate the features of Parkinson's disease in animal models. Further studies are needed to understand the molecular mechanisms underlying 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide-induced neurotoxicity and to identify new therapeutic targets for Parkinson's disease.
Applications De Recherche Scientifique
4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research to study the role of MAO-B in the brain and its relationship with Parkinson's disease. 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and non-human primates. This makes 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide an important tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the disease.
Propriétés
IUPAC Name |
4-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-9-10-21-15-6-4-14(5-7-15)16(19)18-12-13-3-2-8-17-11-13/h2-8,11H,9-10,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROJFLPKMZTHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4536239.png)
![5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4536245.png)
![6-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B4536252.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-propyl-4-piperidinecarboxamide](/img/structure/B4536256.png)
![tert-butyl [3-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B4536260.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4536274.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4536282.png)

![2-[(4-bromophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4536296.png)
![2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4536299.png)
![4-{[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4536302.png)